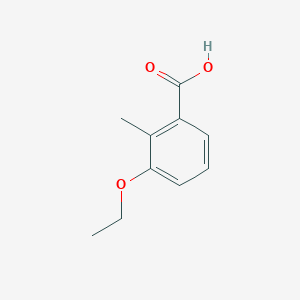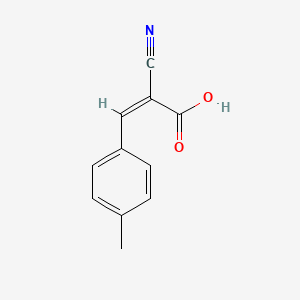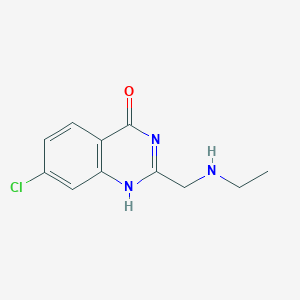
Pyrrolidine-2-carboxamide
Vue d'ensemble
Description
Pyrrolidine-2-carboxamide, also known as DL-prolinamide, is a compound with the molecular formula C5H10N2O . It has a molecular weight of 114.15 g/mol . The compound is also known by other synonyms such as 2-Pyrrolidinecarboxamide and H-DL-Pro-NH2 .
Synthesis Analysis
The synthesis of pyrrolidin-5-one-2-carboxamides has been developed via a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization of the resultant N-substituted-2-allenamides with KO t-Bu at room temperature .Molecular Structure Analysis
The molecular structure of Pyrrolidine-2-carboxamide is characterized by a five-membered pyrrolidine ring . The InChI representation of the molecule is InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) .Chemical Reactions Analysis
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Physical And Chemical Properties Analysis
Pyrrolidine-2-carboxamide has a molecular weight of 114.15 g/mol and an exact mass of 114.079312947 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Organocatalysis
Pyrrolidine-2-carboxamide has found significant use in asymmetric organocatalysis. Researchers have developed efficient synthetic methods using this scaffold. For instance, (S)-N-tritylpyrrolidine-2-carboxamide has been employed as a catalyst in Michael addition reactions, demonstrating good yields and enantioselectivity .
Asymmetric Aldol Condensation and Michael Addition
The compound (S)-N-(2-hydroxyphenyl)pyrrolidine-2-carboxamide has been synthesized and utilized in catalyzing asymmetric Aldol condensation and Michael addition reactions .
Anticancer Therapy
Pyrrolopyridine derivatives, which include pyrrolidine-based structures, play a crucial role in anticancer therapy. Drugs like Vemurafenib and Pexidartinib contain a pyrrolopyridine scaffold, demonstrating their efficacy in cancer treatment .
Biologically Active Natural Products
The pyrrolidine moiety is prevalent in biologically active natural products (NPs). Alkaloids isolated from plants or microorganisms often feature this scaffold. Notable examples include nicotine (with antioxidant and anti-inflammatory properties), scalusamides A, ®-bgugaine (with antimicrobial and antifungal properties), and aegyptolidine A (with anticancer properties) .
Mécanisme D'action
Target of Action
Pyrrolidine-2-carboxamide, like other pyrrolidine derivatives, is known to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in these compounds allows them to form hydrogen bonds with these targets, often resulting in the inhibition of their activity .
Mode of Action
The mode of action of Pyrrolidine-2-carboxamide involves covalent binding to a substrate and coordinating a second one through hydrogen bonds . This interaction can lead to changes in the activity of the target enzymes or proteins, often resulting in their inhibition .
Biochemical Pathways
Pyrrolidine-2-carboxamide, like other pyrrolidine derivatives, can affect multiple biochemical pathways. For instance, it has been suggested that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
It is known that the pyrrolidine ring, a common feature of these compounds, contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of Pyrrolidine-2-carboxamide.
Result of Action
The result of Pyrrolidine-2-carboxamide’s action on its targets can vary depending on the specific target and the context in which the interaction occurs. In many cases, the result is the inhibition of the target’s activity . This can lead to changes at the molecular and cellular levels, potentially contributing to the compound’s therapeutic effects.
Action Environment
The action of Pyrrolidine-2-carboxamide can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Safety and Hazards
While specific safety and hazard information for Pyrrolidine-2-carboxamide was not found, general safety measures for handling chemical substances include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973828 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pyrrolidine-2-carboxamide | |
CAS RN |
58274-20-7 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-2-(benzenesulfonyl)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7777058.png)
![ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7777066.png)
![Ethyl3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7777071.png)




![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B7777124.png)


